5,6-Dimethyl-2-(methylamino)-4-pyrimidinyl dimethylcarbamate

Catalog No.
S794356
CAS No.
30614-22-3
M.F
C10H16N4O2
M. Wt
224.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,6-Dimethyl-2-(methylamino)-4-pyrimidinyl dimethy...

CAS Number

30614-22-3

Product Name

5,6-Dimethyl-2-(methylamino)-4-pyrimidinyl dimethylcarbamate

IUPAC Name

[5,6-dimethyl-2-(methylamino)pyrimidin-4-yl] N,N-dimethylcarbamate

Molecular Formula

C10H16N4O2

Molecular Weight

224.26 g/mol

InChI

InChI=1S/C10H16N4O2/c1-6-7(2)12-9(11-3)13-8(6)16-10(15)14(4)5/h1-5H3,(H,11,12,13)

InChI Key

GTKRZJVAXAQBMB-UHFFFAOYSA-N

SMILES

CC1=C(N=C(N=C1OC(=O)N(C)C)NC)C

Synonyms

5,6-Dimethyl-2-(methylamino)-4-pyrimidinyl Ester Dimethyl-carbamic Acid;5,6-Dimethyl-2-(methylamino)-4-pyrimidinyl Dimethylcarbamate; Pirimicarb III;

Canonical SMILES

CC1=C(N=C(N=C1OC(=O)N(C)C)NC)C

The exact mass of the compound 5,6-Dimethyl-2-(methylamino)-4-pyrimidinyl dimethylcarbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

5,6-Dimethyl-2-(methylamino)-4-pyrimidinyl dimethylcarbamate, commonly known as pirimicarb-desmethyl, is a primary degradation product and critical biomarker of the carbamate insecticide pirimicarb. In the context of procurement for analytical and environmental testing laboratories, this compound is sourced as a high-purity Certified Reference Material (CRM). Its baseline value lies in its indispensable role in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography (GC-MS) workflows, where it enables exact mass calibration, recovery validation, and matrix-matched quantification. Because global regulatory frameworks mandate the inclusion of specific metabolites in total residue calculations, procuring analytical-grade pirimicarb-desmethyl is a strict prerequisite for compliance with ISO 17025 accreditation and international food safety monitoring programs [1].

In quantitative pesticide residue analysis, substituting pirimicarb-desmethyl with the parent compound (pirimicarb), closely related metabolites (such as pirimicarb-desmethyl-formamido), or uncertified crude mixtures fundamentally compromises analytical validity. The European Food Safety Authority (EFSA) and the Joint FAO/WHO Meeting on Pesticide Residues (JMPR) define the regulatory residue limit as the sum of pirimicarb and its specific desmethyl and desmethylformamido metabolites. Consequently, using only the parent standard fails to account for metabolic conversion, leading to severe underestimations of total dietary exposure and non-compliance with Maximum Residue Limits (MRLs). Furthermore, these molecules exhibit distinct ionization efficiencies, retention times, and collision-induced dissociation (CID) fragmentation patterns in mass spectrometry. A generic or parent-only calibration curve cannot accurately extrapolate the concentration of the desmethyl metabolite due to these divergent physicochemical and mass spectrometric properties [1].

EFSA/JMPR Total Residue Compliance

Global regulatory bodies, including EFSA and JMPR, define the compliance residue of pirimicarb as the sum of the parent compound and its desmethyl and desmethylformamido metabolites. Quantifying the total residue requires converting the measured concentration of pirimicarb-desmethyl into pirimicarb equivalents using a molecular weight adjustment factor of 1.06. Relying solely on the parent compound for calibration omits this critical fraction, leading to systemic underreporting of residue levels and failure to meet statutory Maximum Residue Limits (MRLs) [1].

Evidence DimensionRegulatory residue coverage
Target Compound DataCaptures the mandatory desmethyl fraction (converted by 1.06x factor) for 100% MRL compliance.
Comparator Or BaselinePirimicarb parent standard alone.
Quantified DifferenceSubstituting the parent compound results in 0% recovery of this specific metabolite fraction, violating EFSA/JMPR definitions.
ConditionsStatutory MRL enforcement and dietary risk assessments.

Laboratories must procure this specific metabolite standard to legally certify food and environmental samples under international pesticide regulations.

Distinct LC-MS/MS MRM Transitions

In LC-MS/MS workflows utilizing positive electrospray ionization (ESI+), pirimicarb-desmethyl exhibits unique precursor and product ion transitions that cannot be extrapolated from the parent molecule. The desmethyl metabolite is quantified using the specific transition of m/z 225.1 to 72.0 (quantifier) and 168.1 (qualifier). In contrast, the parent pirimicarb utilizes a precursor of m/z 239.1. Furthermore, optimal ionization for pirimicarb-desmethyl requires specific interface temperatures (e.g., 250 °C) that differ from the parent compound's optima [1].

Evidence DimensionPrecursor ion mass-to-charge ratio (m/z)
Target Compound Datam/z 225.1 (yielding fragments 72.0 and 168.1)
Comparator Or BaselinePirimicarb (parent) at m/z 239.1
Quantified DifferenceA 14 Da mass shift (loss of a methyl group) results in entirely distinct precursor ions, preventing cross-quantification.
ConditionsESI+ LC-MS/MS multi-residue pesticide screening.

Procurement of the exact desmethyl standard is physically necessary to program mass spectrometer MRM methods and establish accurate response factors.

Validated Trace-Level LOQ

To comply with SANTE analytical quality control guidelines, laboratories must demonstrate acceptable recovery and precision at the Limit of Quantification (LOQ). High-purity certified reference materials of pirimicarb-desmethyl enable validated LOQs of 0.01 mg/kg or lower in complex matrices (such as cocoa or edible insects), maintaining recoveries tightly within the required 70% to 120% range. Uncertified analogs or crude synthesis mixtures introduce matrix interferences and calibration errors, failing to achieve the signal-to-noise ratio (S/N ≥ 10) required for accredited trace analysis [1].

Evidence DimensionValidated Limit of Quantification (LOQ) and Recovery
Target Compound DataLOQ ≤ 0.01 mg/kg with 70-120% recovery
Comparator Or BaselineUncertified crude mixtures or theoretical extrapolation
Quantified DifferenceCertified standards guarantee SANTE-compliant trace quantification (S/N ≥ 10); uncertified analogs fail strict recovery and precision criteria.
ConditionsMulti-residue LC-MS/MS analysis in complex food matrices.

Purchasing certified pirimicarb-desmethyl is essential for laboratories to pass ISO 17025 audits and routine proficiency testing.

ISO 17025 Food Safety Testing

Directly following its necessity in regulatory residue definitions (Section 3), pirimicarb-desmethyl is primarily utilized as a calibration standard in accredited food safety laboratories. It enables the accurate quantification of total pirimicarb residues in agricultural commodities, ensuring compliance with EFSA and JMPR Maximum Residue Limits (MRLs) [1].

LC-MS/MS Multi-Residue Method Development

Because of its distinct MRM transitions and ionization requirements (Section 3), this compound is essential for analytical chemists developing and optimizing new LC-MS/MS or GC-MS/MS multi-residue screening methods. It allows for the precise tuning of collision energies and retention time mapping in complex matrices like soils, cereals, and processed foods [2].

Environmental Monitoring and Degradation Studies

Leveraging its capability to be quantified at trace levels (LOQ ≤ 0.01 mg/kg) (Section 3), pirimicarb-desmethyl is procured for environmental fate studies. Researchers use it to track the half-life, metabolic breakdown pathways, and soil accumulation of carbamate pesticides throughout the agricultural growing season [3].

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 193 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Environmental Hazard

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

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